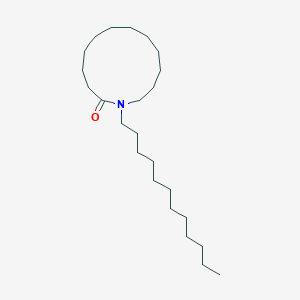![molecular formula C13H11NO B14606406 Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- CAS No. 59552-38-4](/img/structure/B14606406.png)
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- is a heterocyclic aromatic organic compound. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a fused ring structure that includes a benzene ring and a quinoline moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- can be achieved through various methods. One common approach involves the cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). This method is efficient and involves the formation of a dicationic superelectrophile, followed by intramolecular nucleophilic cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers
Mecanismo De Acción
The mechanism of action of Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A heterocyclic aromatic compound with a similar structure but lacking the fused benzene ring.
3,4-Dihydroisoquinoline: Another heterocyclic compound with a similar structure but different functional groups and properties.
Uniqueness
Benzo[h]quinolin-2(1H)-one, 3,4-dihydro- is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in medicinal chemistry, where its specific interactions with biological targets can be exploited for therapeutic purposes .
Propiedades
Número CAS |
59552-38-4 |
|---|---|
Fórmula molecular |
C13H11NO |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C13H11NO/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14-12/h1-6H,7-8H2,(H,14,15) |
Clave InChI |
HLOSNQLFMFORBD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



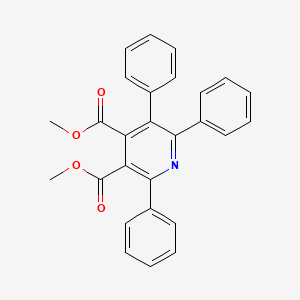
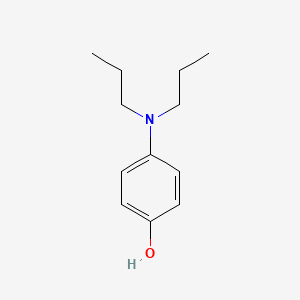
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)



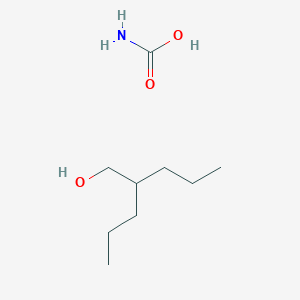

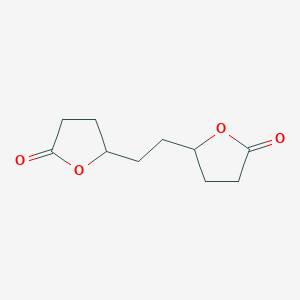
![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)
